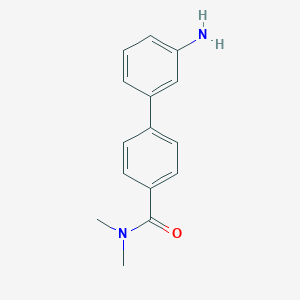

4-(3-Aminophenyl)-N,N-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

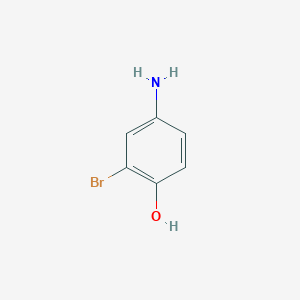

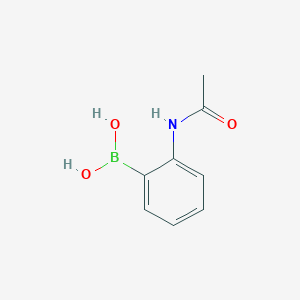

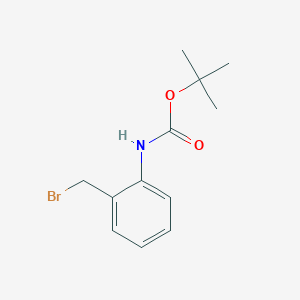

The compound “4-(3-Aminophenyl)-N,N-dimethylbenzamide” likely contains an amine group (-NH2) attached to a phenyl ring, which is further connected to a benzamide group. Benzamides are a class of compounds containing a benzene ring attached to an amide group (-CONH2). The presence of the amine group might make this compound a potential candidate for reactions involving the formation of new C-N bonds .

Molecular Structure Analysis

The molecular structure of this compound, like other organic compounds, can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The presence of distinct functional groups (amine, benzamide) would result in characteristic signals in these spectra .Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions, including those involving the formation or breaking of C-N bonds. The benzamide portion of the molecule might also undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting/boiling points, and reactivity .Applications De Recherche Scientifique

-

Spectroscopic Analysis and Material Characterization

- Application Summary : Benzamide derivatives can be characterized using spectroscopic techniques to understand their molecular structure and properties .

- Methods : Techniques like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are used to study the vibrational modes and charge distribution within the molecule .

- Results : The dielectric properties, such as dielectric constant and relaxation time, can be determined, providing insights into the material’s interaction with electromagnetic fields .

-

Biological Activity and Drug Design

- Application Summary : These compounds can be investigated for their biological activities, such as enzyme inhibition or receptor modulation .

- Methods : Molecular docking studies can be performed to explore interactions with biological targets like influenza endonuclease inhibitors .

- Results : The outcomes of such studies can lead to the development of new therapeutic agents based on the compound’s binding affinity and specificity .

-

Sensing Applications

- Application Summary : Benzamide derivatives can be utilized in the development of sensors due to their interactions with specific chemicals or ions .

- Methods : The compounds can be incorporated into homogeneous assays or heterogeneous detection systems for monitoring environmental or biological samples .

- Results : The sensitivity and selectivity of these sensors can be quantified, leading to potential applications in diagnostics or environmental monitoring .

-

Nonlinear Optical Materials

- Application Summary : Benzamide derivatives can exhibit significant nonlinear optical (NLO) properties, making them suitable for photonics and optoelectronics applications .

- Methods : Synthesis followed by spectroscopic techniques like FT-IR, NMR, and mass spectroscopy to characterize the compound. Nonlinear optical characteristics are studied using solvents like DMSO, DMF, and Ethanol .

- Results : Measurements of nonlinear refractive index and absorption coefficients, indicating potential for optical computing, data storage, and optical switching .

-

Molecular Docking Studies

- Application Summary : Benzamide derivatives can be used in molecular docking studies to predict the interaction and affinity with biological targets, such as enzymes or receptors .

- Methods : Computational methods like Density Functional Theory (DFT) and molecular docking simulations to explore interactions with specific proteins or DNA .

- Results : Identification of potential lead compounds for drug development based on binding affinities and specificity .

-

Dielectric Studies

- Application Summary : The dielectric properties of benzamide derivatives can be investigated to understand their interaction with electromagnetic fields .

- Methods : Dielectric constant measurements at various frequencies, relaxation time, and static dielectric constant determination .

- Results : Insights into the material’s suitability for electronic and communication devices based on dielectric behavior .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(3-aminophenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSDXYOFOGILDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598981 |

Source

|

| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminophenyl)-N,N-dimethylbenzamide | |

CAS RN |

179627-06-6 |

Source

|

| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)